1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis
Compounds with complex structures, including those related to urea derivatives, are often subjects of synthetic and analytical chemistry research. For example, the synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is a critical area of research for improving the accuracy of pharmacokinetic studies. Such methods are essential for the development of new drugs and for understanding the behavior of complex molecules within biological systems (Liang et al., 2020).
Molecular Structure and Function
Research on the molecular structure and function of chemical compounds, including ureas and their derivatives, plays a vital role in the development of new materials and pharmaceuticals. For instance, understanding the crystal structure of certain compounds can provide insights into their potential applications in various fields, including as insecticides or in materials science (Cho et al., 2015).
Anticancer Activity
The design and synthesis of new compounds with potential anticancer properties is a significant area of research. Derivatives of ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been studied for their antiproliferative activity against various cancer cell lines. Discovering compounds with potent inhibitory activity opens new avenues for cancer treatment and drug development (Feng et al., 2020).
Neuropharmacological Applications
Compounds with specific receptor affinities are explored for their potential neuropharmacological applications, including in the treatment of disorders related to food intake and obesity. Research into the role of orexin-1 receptor mechanisms and their antagonists provides valuable insights into new therapeutic approaches for binge eating and other eating disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(3-ethoxy-4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-5-30-21-11-17(7-9-20(21)29-4)13-24-23(28)25-18-12-22(27)26(14-18)19-8-6-15(2)16(3)10-19/h6-11,18H,5,12-14H2,1-4H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWMQOEJICINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.